![molecular formula C17H22N4O4S2 B2888815 N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 893147-71-2](/img/structure/B2888815.png)
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an anilino group, a sulfanyl group, a thiadiazol group, and a butanamide group . These groups suggest that the compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the anilino group might undergo electrophilic substitution, while the sulfanyl group could participate in oxidation-reduction reactions .Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) elaborates on the synthesis and characterization of zinc phthalocyanine derivatives, which exhibit remarkable properties as photosensitizers in photodynamic therapy. These derivatives, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, show potential for use in cancer treatment through Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase IX Inhibition for Antitumor Applications
Ilies et al. (2003) discovered that certain halogenated sulfonamides exhibit potent inhibitory effects against the tumor-associated isozyme carbonic anhydrase IX. These findings suggest the potential for designing more potent and selective inhibitors with applications as antitumor agents, showcasing the importance of sulfonamide derivatives in cancer research (Ilies et al., 2003).
Antidepressant and Anxiolytic Activity
Research on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives by Clerici et al. (2001) demonstrated that certain compounds possess marked antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam. This suggests their potential application in the development of treatments for depression and anxiety disorders (Clerici et al., 2001).
Antimicrobial Agents Development
A study by Bhatt et al. (2013) on N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides demonstrated promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings indicate the potential of thiadiazine derivatives in developing new antimicrobial agents (Bhatt et al., 2013).
Sensitization-Based Solar Cells
Rahman et al. (2018) explored the use of an organo-sulfur compound, 5-methylthio-1,3,4-thiadiazole-2-thiol, and its oxidized dimer as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells. This study highlights the potential of such compounds in improving the efficiency and cost-effectiveness of solar energy conversion technologies (Rahman et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-10(2)7-14(22)19-16-20-21-17(27-16)26-9-15(23)18-12-8-11(24-3)5-6-13(12)25-4/h5-6,8,10H,7,9H2,1-4H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGJGCKUHSTMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2888734.png)
![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)
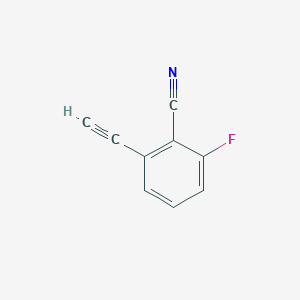
![1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2888739.png)

![4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2888741.png)
![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)
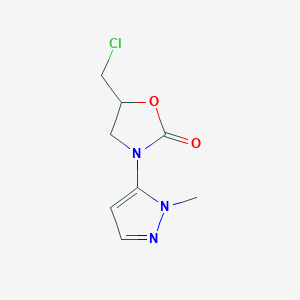
![N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2888746.png)
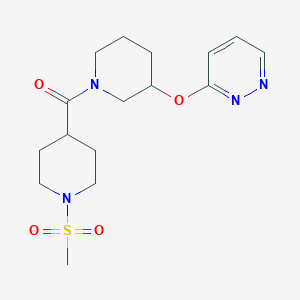
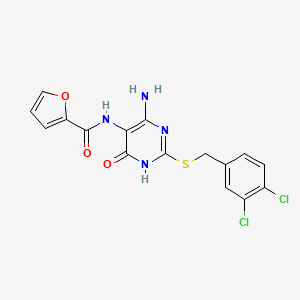
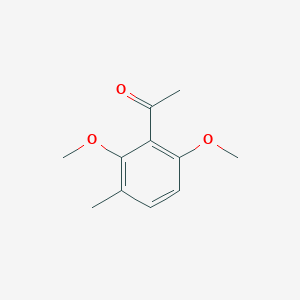
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)
